molecular formula C10H18ClF2NO2 B14016614 Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride

Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride

Cat. No.: B14016614
M. Wt: 257.70 g/mol
InChI Key: VAYMEKLXVLNPCP-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclopentylamino group, two fluorine atoms, and an ethyl ester moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of cyclopentylamine with a difluorinated propanoate ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride stands out due to its unique combination of a cyclopentylamino group and difluorinated propanoate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields.

Properties

Molecular Formula

C10H18ClF2NO2

Molecular Weight

257.70 g/mol

IUPAC Name

ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate;hydrochloride

InChI

InChI=1S/C10H17F2NO2.ClH/c1-2-15-9(14)10(11,12)7-13-8-5-3-4-6-8;/h8,13H,2-7H2,1H3;1H

InChI Key

VAYMEKLXVLNPCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC1CCCC1)(F)F.Cl

Origin of Product

United States

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